molecular formula C10H17NO2 B12874025 1-Methoxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde

1-Methoxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde

Cat. No.: B12874025
M. Wt: 183.25 g/mol
InChI Key: GANOROGITUAWSN-UHFFFAOYSA-N
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Description

1-Methoxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde is a paramagnetic aldehyde featuring a nitroxide radical core. Its structure includes a methoxy group at position 1 and a formyl group at position 3, with tetramethyl substitution at positions 2 and 5 of the pyrroline ring (Fig. 1). This compound is synthesized via the Horner–Wadsworth–Emmons reaction, where paramagnetic aldehydes react with phosphonoacetate esters under basic conditions to form α,β-unsaturated esters . Its paramagnetic properties make it valuable in spin-labeling applications and as a precursor for synthesizing bioactive derivatives, such as antioxidants and coordination complexes .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

1-methoxy-2,2,5,5-tetramethylpyrrole-3-carbaldehyde

InChI

InChI=1S/C10H17NO2/c1-9(2)6-8(7-12)10(3,4)11(9)13-5/h6-7H,1-5H3

InChI Key

GANOROGITUAWSN-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(N1OC)(C)C)C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde typically involves the reaction of 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole with methoxy and aldehyde functional groups under controlled conditions. Specific details on the reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

1-Methoxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The methoxy group may influence the compound’s solubility and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key Observations :
  • Electron-Withdrawing Groups : The formyl group in the target compound enhances reactivity in condensation reactions compared to bromo (BASL) or thioether (MTSL) substituents .
  • Paramagnetic Stability : All nitroxide derivatives exhibit stable radical behavior, but steric hindrance from tetramethyl groups in the pyrroline ring improves stability against reduction .

Antioxidant and Cytotoxic Properties

Table 2: TEAC Assay and Cytotoxicity Data
Compound TEAC Value (vs. Trolox) Cytotoxicity (Fibroblast Viability) Key Structural Feature
Target Aldehyde N/A N/A Formyl group
CAPE (1) 1.0 0.63 ± 0.09 (10 µM) Catechol ester
17 1.4 0.85 ± 0.12 (10 µM) Nitroxide + catechol
18 1.3 0.82 ± 0.11 (10 µM) Nitroxide + tetrahydropyridine
23 0.8 0.75 ± 0.10 (10 µM) Adjacent nitroxide and catechol
Key Findings :
  • Antioxidant Activity : Caffeic acid derivatives (17, 18) outperform Trolox due to dual electron/proton donation from catechol and nitroxide groups. However, compound 23 shows reduced activity due to intramolecular redox quenching between nitroxide and catechol .
  • Cytotoxicity: Catechol-containing compounds (CAPE, 17, 18, 23) exhibit moderate cytotoxicity, likely from ROS generation, while nonphenolic derivatives (e.g., α,β-unsaturated esters) are less toxic .

Biological Activity

1-Methoxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde (CAS# 694438-11-4) is a synthetic organic compound with notable biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly its anticancer properties and interactions with biomolecules.

  • Molecular Formula : C₁₀H₁₇NO₂
  • Molecular Weight : 183.25 g/mol
  • Boiling Point : 228.111°C
  • Density : 1.021 g/cm³
  • Flash Point : 91.759°C

Synthesis and Structural Investigations

The compound was synthesized through a series of chemical reactions involving pyrrole derivatives. Structural investigations were conducted using techniques such as NMR spectroscopy and single-crystal X-ray diffraction (SCXRD), confirming the compound's molecular structure and purity.

Anticancer Properties

Recent studies have demonstrated that 1-Methoxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde exhibits significant anticancer activity against various human cancer cell lines:

Cell LineIC₅₀ Value (μM)Mechanism of Action
MDA-MB-231Not specifiedInduction of apoptosis via ROS generation
LNCaPNot specifiedApoptosis induction
Caco-216.63 ± 0.27Loss of mitochondrial membrane potential (MMP)
HEK-293Not specifiedComparison with normal cells

The compound was tested using the MTT assay, which measures cell viability. The results indicated that it has a lower IC₅₀ value than standard chemotherapeutic agents like cisplatin and etoposide in Caco-2 cells, suggesting a potent cytotoxic effect.

1-Methoxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde induces apoptosis in cancer cells primarily through:

  • Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels leading to oxidative stress and subsequent cell death.
  • Mitochondrial Dysfunction : It significantly disrupts mitochondrial membrane potential (MMP), a critical factor in the intrinsic pathway of apoptosis.

Interaction with Biomolecules

In addition to its anticancer properties, the compound's interaction with biomolecules has been investigated:

  • DNA Binding Studies : In vitro studies show that the compound interacts with DNA and bovine serum albumin (BSA), suggesting potential implications in drug delivery systems.

Case Studies and Research Findings

A study published in August 2023 reported detailed findings on the compound's biological activity. The research highlighted its superior cytotoxic effects compared to established chemotherapeutics and provided insights into its mechanism of action through apoptosis induction and ROS generation .

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